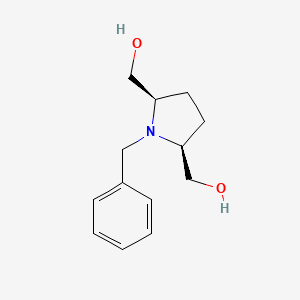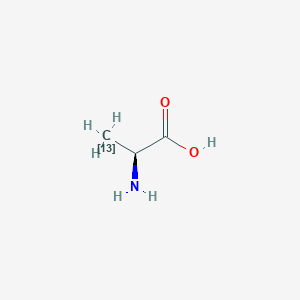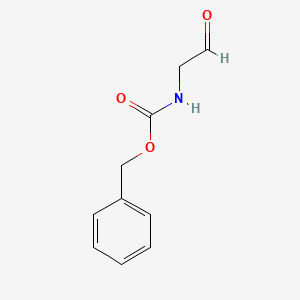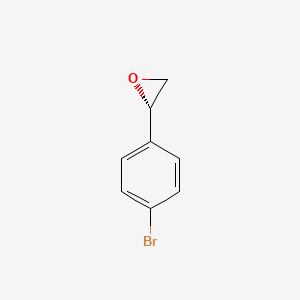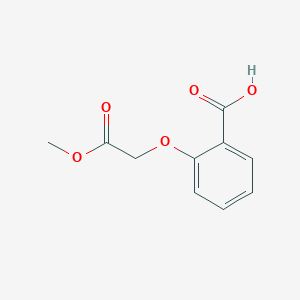
テトラブチルアンモニウム二水素ピロリン酸
概要
説明
Bis(tetrabutylammonium) dihydrogen pyrophosphate (TBAP) is a highly reactive compound that has been studied for its potential applications in a variety of scientific research fields. TBAP is a quaternary ammonium pyrophosphate salt composed of tetrabutylammonium cations and dihydrogen pyrophosphate anions. It is a colorless, hygroscopic, and water-soluble compound that has a wide range of uses in organic, inorganic, and analytical chemistry.
科学的研究の応用
生化学アッセイ試薬
“テトラブチルアンモニウム二水素ピロリン酸”は生化学試薬です . ライフサイエンス関連の研究のための生物学的材料または有機化合物として使用できます .
ヌクレオチド5’-O-トリリン酸の合成
この化合物は、ヌクレオチド5’-O-トリリン酸の合成のためのリン酸化試薬として使用されます . このプロセスは、核酸医薬品合成の分野において非常に重要です .
トリリン酸の合成
また、トリリン酸の合成にも使用されます . ピロリン酸との反応により、対応する5’-トリリン酸が得られます .
5’-トリリン酸修飾オリゴヌクレオチドの製造
この化合物は、5’-トリリン酸修飾オリゴヌクレオチドの製造に使用されます .
ライフサイエンス研究のための有機化合物
“テトラブチルアンモニウム二水素ピロリン酸”は、ライフサイエンス関連の研究のための有機化合物として使用できます . さまざまな生化学アッセイやその他の実験手順で使用されます .
研究のための生物学的材料
この化合物は、研究のための生物学的材料としても使用されます . さまざまなライフサイエンス実験や研究に使用されています .
Safety and Hazards
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If it comes into contact with the skin or eyes, wash thoroughly with water. If irritation persists, seek medical advice .
作用機序
Target of Action
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is primarily used as a reagent in the synthesis of nucleotide 5’-O-triphosphates . Its primary targets are the nucleotides that are involved in various biological processes, including DNA replication and repair, RNA transcription, and protein synthesis .
Mode of Action
The compound interacts with its targets (nucleotides) through a process known as phosphorylation . In this process, the compound donates a phosphate group to the nucleotide, converting it into a triphosphate . This reaction is facilitated by the presence of pyrophosphate .
Biochemical Pathways
The phosphorylation of nucleotides by Bis(tetrabutylammonium) Dihydrogen Pyrophosphate affects several biochemical pathways. The most notable is the synthesis of nucleotide 5’-O-triphosphates, which are crucial components of nucleic acids and are involved in energy transfer within the cell .
Result of Action
The result of the action of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is the production of nucleotide 5’-O-triphosphates . These triphosphates are essential for various biological processes, including the synthesis of DNA and RNA, and the regulation of enzymatic activities .
Action Environment
The action of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and moisture, and should be stored under inert gas at temperatures below 0°C . These conditions help maintain the stability and efficacy of the compound.
生化学分析
Biochemical Properties
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate plays a crucial role in biochemical reactions, particularly in the phosphorylation of nucleotides. It interacts with enzymes such as pyrophosphatases, which catalyze the hydrolysis of pyrophosphate to inorganic phosphate . This interaction is essential for the synthesis of nucleotide triphosphates, which are vital for DNA and RNA synthesis . The compound also interacts with proteins involved in nucleotide metabolism, facilitating the transfer of phosphate groups to nucleotides .
Cellular Effects
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the availability of nucleotide triphosphates, which are necessary for DNA replication and transcription . The compound’s impact on cell signaling pathways can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Bis(tetrabutylammonium) Dihydrogen Pyrophosphate exerts its effects through binding interactions with enzymes and proteins involved in nucleotide metabolism . It acts as a phosphorylating reagent, transferring phosphate groups to nucleotides and other biomolecules . This process is critical for the synthesis of nucleotide triphosphates, which are essential for various cellular functions . The compound may also influence enzyme activity by inhibiting or activating specific enzymes involved in nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can change over time due to its stability and degradation properties . The compound is stable when stored under inert gas and at low temperatures (below 0°C), but it is sensitive to air, moisture, and heat . Long-term exposure to these conditions can lead to degradation, affecting its efficacy in biochemical reactions . Studies have shown that the compound maintains its activity over extended periods when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate vary with different dosages in animal models. At low doses, the compound effectively facilitates nucleotide synthesis without causing adverse effects . At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and higher doses do not result in increased activity .
Metabolic Pathways
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is involved in metabolic pathways related to nucleotide synthesis and metabolism . It interacts with enzymes such as pyrophosphatases and kinases, which are responsible for the transfer of phosphate groups to nucleotides . This interaction is crucial for maintaining the balance of nucleotide pools within cells, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where nucleotide synthesis occurs . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is localized to subcellular compartments involved in nucleotide synthesis, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its activity and function . The compound’s localization is essential for its role in facilitating nucleotide synthesis and maintaining cellular function .
特性
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBCELIUCBRKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H74N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857447-79-1 | |
| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




